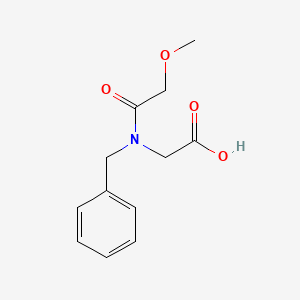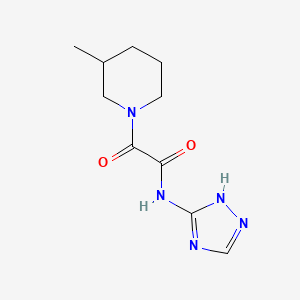![molecular formula C18H19NO4 B6636031 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid, also known as BMBPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMBPA is a derivative of benzoylphenylalanine and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins in cells, and the inhibition of their activity can lead to the accumulation of misfolded proteins. This accumulation can have various downstream effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of proteasome activity, 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and modulate the immune system. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to reduce the accumulation of misfolded proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid also has potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, there are also limitations to the use of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid in lab experiments. Its complex synthesis method makes it time-consuming and expensive to produce, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research involving 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. One potential direction is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid's potential applications in the modulation of the immune system. Additionally, further research is needed to fully understand the mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid and its downstream effects on cellular processes.
Métodos De Síntesis
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid can be synthesized through a multistep process involving the reaction of benzoylphenylalanine with benzylamine and 3-methoxybenzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. The synthesis of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid is a complex and time-consuming process, but the resulting compound is highly pure and suitable for scientific research.
Aplicaciones Científicas De Investigación
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been used in various scientific research studies due to its potential applications in the fields of biochemistry, pharmacology, and toxicology. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of misfolded proteins, which can have various downstream effects on cellular processes. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[benzyl-(3-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(18(21)22)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUPOMRCIGYPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)


![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)